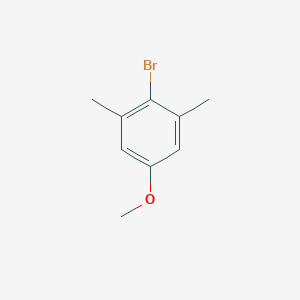

2-Bromo-5-methoxy-1,3-dimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZVIWEDAGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284601 | |

| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-34-1 | |

| Record name | 2-Bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6267-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 5 Methoxy 1,3 Dimethylbenzene

Regioselective Bromination via Electrophilic Aromatic Substitution

The primary route for the synthesis of 2-Bromo-5-methoxy-1,3-dimethylbenzene is the electrophilic aromatic substitution of its precursor, 3,5-dimethylanisole (B1630441). syntheticpages.org The regioselectivity of this reaction is paramount to achieving the desired product.

Utilization of Brominating Agents (e.g., Br₂, N-Bromosuccinimide)

The choice of brominating agent is a critical factor in the successful synthesis of this compound. Molecular bromine (Br₂) is a commonly employed reagent for this transformation. syntheticpages.org In a typical procedure, a solution of bromine in a suitable solvent is added to a solution of 3,5-dimethylanisole. syntheticpages.org This method has been shown to be effective in producing the desired mono-brominated product. syntheticpages.org

N-Bromosuccinimide (NBS) presents a valuable alternative to molecular bromine, often favored for its solid, crystalline nature, which can simplify handling. nsf.gov While NBS is sometimes considered a milder brominating agent, its reactivity can be enhanced through the use of catalysts or specialized reaction conditions to achieve efficient aromatic bromination. nsf.gov

Influence of Lewis Acid Catalysis (e.g., FeBr₃)

Lewis acids are frequently employed to catalyze electrophilic aromatic bromination reactions. While specific examples detailing the use of iron(III) bromide (FeBr₃) in the synthesis of this compound are not prevalent in the reviewed literature, the general principle of Lewis acid catalysis in bromination is well-established. Lewis acids, such as zirconium(IV) chloride, have been shown to effectively catalyze the bromination of aromatic side chains using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.gov This catalytic activity proceeds through a radical generation pathway. nih.govnih.gov In contrast, Brønsted acids tend to promote bromination on the aromatic ring itself. nih.gov The application of a Lewis acid catalyst in the bromination of 3,5-dimethylanisole would be expected to enhance the electrophilicity of the bromine source, thereby facilitating the substitution reaction.

Stereoelectronic Directing Effects of Methoxy (B1213986) and Methyl Groups on Bromination Regioselectivity

The high regioselectivity observed in the bromination of 3,5-dimethylanisole to form this compound is a direct consequence of the directing effects of the substituents on the aromatic ring. syntheticpages.org The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The two methyl groups (-CH₃) are also activating groups and ortho-, para-directors, albeit weaker than the methoxy group, operating primarily through an inductive effect.

In 3,5-dimethylanisole, the positions ortho to the methoxy group are positions 2 and 6, and the para position is position 4. The positions ortho to the methyl groups are 2, 4, and 6, and the para position to each methyl group is position 1 (the position of the methoxy group). The strong activating and directing effect of the methoxy group makes the positions 2, 4, and 6 highly susceptible to electrophilic attack. The synergistic directing effects of the two methyl groups also favor substitution at these same positions. The observed product, this compound, indicates that bromination occurs at one of the positions ortho to the methoxy group and meta to one of the methyl groups. This outcome underscores the dominant directing influence of the methoxy group in this electrophilic aromatic substitution reaction.

Optimization of Reaction Parameters: Temperature and Solvent Effects

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. In the bromination of 3,5-dimethylanisole, temperature control is a key factor. Conducting the reaction at a reduced temperature, such as 0°C, helps to control the reaction rate and minimize the formation of poly-brominated byproducts. syntheticpages.org

The choice of solvent also plays a significant role. Carbon tetrachloride (CCl₄) has been successfully used as a solvent for this reaction, providing a non-polar medium that facilitates the dissolution of the reactants. syntheticpages.org After the reaction is complete, quenching with a basic solution, such as 3% sodium hydroxide, is employed to neutralize any remaining acid and bromine. syntheticpages.org The organic layer is then isolated, dried, and concentrated to yield the final product. syntheticpages.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 3,5-Dimethylanisole | syntheticpages.org |

| Brominating Agent | Bromine (Br₂) | syntheticpages.org |

| Solvent | Carbon Tetrachloride (CCl₄) | syntheticpages.org |

| Temperature | 0°C | syntheticpages.org |

| Quenching Agent | 3% Sodium Hydroxide (NaOH) solution | syntheticpages.org |

| Product Yield | 100% (crude) | syntheticpages.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This includes the exploration of greener alternatives for halogenation reactions.

Aerobic Bromination Protocols Utilizing Catalytic Systems (e.g., Pyridinium (B92312) Nitrate (B79036) Catalysts)

While specific research on the aerobic bromination of 3,5-dimethylanisole using pyridinium nitrate catalysts to produce this compound is not explicitly detailed in the available literature, the broader field of green bromination chemistry offers promising strategies. For instance, methods for the regioselective bromination of aromatic compounds have been developed using ammonium (B1175870) bromide promoted by trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane. researchgate.net This approach boasts mild reaction conditions and high selectivity. researchgate.net Another sustainable approach involves the use of N-bromosuccinimide with catalytic mandelic acid under aqueous conditions at room temperature, which has been shown to be effective for a variety of arene substrates. nsf.gov These examples highlight the ongoing efforts to replace hazardous reagents and harsh conditions with more benign and efficient catalytic systems, which could potentially be adapted for the synthesis of this compound.

Mechanistic Insights into Radical-Intermediate Pathways in Sustainable Bromination

Traditional electrophilic aromatic bromination often requires harsh reagents like elemental bromine and strong Lewis acids, posing environmental and safety concerns. wku.edu Modern sustainable methods increasingly utilize photocatalysis to generate reactive bromine species under mild conditions, proceeding through radical-intermediate pathways. A prominent example is the use of N-Bromosuccinimide (NBS) as the bromine source in conjunction with a visible-light photoredox catalyst, such as an organic dye like erythrosine B. nih.govacs.org

The mechanism for this sustainable bromination is initiated by the absorption of visible light by the photocatalyst (PC), promoting it to an excited state (PC*). acs.orgresearchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) process. In this pathway, the excited photocatalyst activates the NBS reagent. This activation effectively increases the electrophilic character of the bromine atom, generating a highly reactive bromine species. nih.govacs.org This photo-oxidative approach enhances the positive polarization on the bromine atom of NBS, making it a more potent electrophile for attacking the electron-rich aromatic ring of a substrate like 1-methoxy-3,5-dimethylbenzene. nih.gov

A key advantage of this photoredox pathway is its ability to divert the reaction from alternative light-promoted radical processes, such as the bromination of benzylic C-H bonds, which can be a competing reaction when using NBS with substrates containing methyl groups. nih.govacs.org By amplifying the electrophilicity of the bromine atom through a photoredox cycle, the reaction favors electrophilic aromatic substitution, leading to high regioselectivity and yield under mild, practical conditions. nih.gov

Control of Conversion and Selectivity in Catalytic Aerobic Bromination

Catalytic aerobic bromination represents another advanced, sustainable strategy that uses molecular oxygen as the terminal oxidant. A highly selective method involves using hydrogen bromide (HBr) as the bromine source in the presence of a specialized photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺–Mes), under visible light irradiation. rsc.orgresearchgate.net This system has demonstrated exceptional efficiency and selectivity in the monobromination of electron-rich aromatic compounds, which are structurally similar to 1-methoxy-3,5-dimethylbenzene. researchgate.net

The control of conversion and selectivity in this process is governed by the unique mechanism of the photocatalyst. The reaction is initiated by photoinduced electron transfer within the Acr⁺–Mes catalyst, forming a long-lived electron-transfer state (Acr•–Mes•⁺). rsc.org This activated state facilitates a series of electron transfer events:

The aromatic substrate (e.g., 1-methoxy-3,5-dimethylbenzene) transfers an electron to the mesitylene (B46885) radical cation moiety (Mes•⁺) of the catalyst.

Simultaneously, the acridinyl radical moiety (Acr•) of the catalyst transfers an electron to molecular oxygen. rsc.org

This cascade generates the radical cation of the aromatic substrate. This reactive intermediate then readily reacts with a bromide anion (Br⁻) from HBr to form the final monobrominated product. rsc.org The high selectivity arises because the catalytic cycle favors the formation of the monobrominated species, and the mild conditions prevent over-bromination or other side reactions. researchgate.net For the highly activated substrate 1,3,5-trimethoxybenzene, this method achieved 100% conversion and 100% selectivity for the monobrominated product, highlighting its precise control. researchgate.net Such catalytic systems, which combine a green oxidant (O₂) and a simple bromine source (HBr), offer a highly controlled and efficient route for selective aromatic bromination.

Precursor Molecules and Strategic Functionalization for Synthesis of this compound

The synthesis of this compound relies on the availability of its direct precursor, 1-methoxy-3,5-dimethylbenzene, or the synthesis of this precursor from the corresponding phenol (B47542).

The most direct route to this compound is the electrophilic aromatic bromination of its immediate precursor, 1-methoxy-3,5-dimethylbenzene (also known as 3,5-dimethylanisole). sigmaaldrich.comnih.gov The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene (B151609) ring.

The methoxy group (-OCH₃) is a powerful activating and ortho-, para-directing group. The two methyl groups (-CH₃) are also activating and ortho-, para-directing. In 1-methoxy-3,5-dimethylbenzene, the substituents' directing effects converge on the C2, C4, and C6 positions. The methoxy group strongly activates the ortho positions (C2 and C6) and the para position (C4). The methyl group at C1 directs to C2 and C6, while the methyl group at C3 directs to C2 and C4. Position C2 (and the equivalent C6) is the most activated site, being ortho to the strongly activating methoxy group and also ortho to one methyl group and para to the other. Therefore, bromination occurs selectively at the C2 position.

The reaction is typically carried out using a standard brominating agent such as molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst, or by using N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. wku.edu

Table 1: Regioselectivity in the Bromination of 1-Methoxy-3,5-dimethylbenzene

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Position Activation |

| -OCH₃ | C5 | Strongly Activating | Ortho, Para | Activates C2, C4, C6 |

| -CH₃ | C1 | Activating | Ortho, Para | Activates C2, C6 |

| -CH₃ | C3 | Activating | Ortho, Para | Activates C2, C4 |

| Predicted Outcome | Selective Bromination at C2 |

The precursor, 1-methoxy-3,5-dimethylbenzene, is synthesized by the O-methylation of 3,5-dimethylphenol . rsc.org This transformation can be achieved through several established methods, primarily involving the reaction of the phenoxide ion with a methylating agent or acid-catalyzed methylation with methanol (B129727).

One of the most common laboratory and industrial methods is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form the more nucleophilic phenoxide, followed by reaction with a methylating agent. google.com Dimethyl sulfate (B86663) is a highly effective methylating agent for this purpose, often used with a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in the absence of a solvent or in a non-aqueous solvent. google.comnih.gov This approach is efficient and often gives high yields. google.comresearchgate.net

An alternative strategy, particularly relevant in industrial settings, is the use of methanol as the methylating agent in the presence of solid acid catalysts like zeolites (e.g., H-ZSM5) or other metal oxides. unimi.itcapes.gov.brresearchgate.net These reactions are typically performed in the vapor phase at elevated temperatures. unimi.it The acid catalyst activates the methanol, leading to the formation of an electrophilic species that methylates the phenol. capes.gov.brresearchgate.net While this method can lead to both C-alkylation (formation of cresols and xylenes) and O-alkylation (formation of anisole), reaction conditions and catalyst choice can be tuned to favor the desired O-methylated product. unimi.it

Table 2: Comparison of Methylation Strategies for 3,5-Dimethylphenol

| Method | Methylating Agent | Base/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Dimethyl Sulfate | Na₂CO₃ or K₂CO₃ | Heat, often solvent-free | High yield, reliable | Dimethyl sulfate is toxic |

| Williamson Ether Synthesis | Methyl Iodide | NaH, K₂CO₃ | Acetone or DMF, reflux | High reactivity | Reagent cost, toxicity |

| Acid-Catalyzed Methylation | Methanol | Solid Acid (e.g., Zeolite) | Vapor phase, 300-450°C | Inexpensive reagents | Requires high temp, potential for C-alkylation side products |

Spectroscopic Characterization Methodologies for 2 Bromo 5 Methoxy 1,3 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Bromo-5-methoxy-1,3-dimethylbenzene, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the substitution pattern on the benzene (B151609) ring. For instance, in a related compound, 2-bromo-m-xylene, the aromatic protons appear in the range of δ 7.0-7.3 ppm. docbrown.info The protons of the two methyl groups attached to the benzene ring would likely appear as a singlet in the upfield region, around 2.0-2.5 ppm. The protons of the methoxy group (-OCH₃) would also present as a sharp singlet, typically around 3.8 ppm. The integration of these signals would provide the ratio of the number of protons in each unique environment.

A detailed analysis of a similar structure, 2-bromo-5-methoxyphenol, shows a methoxy signal at 3.86 ppm (singlet, 3H) and aromatic protons at 7.32 ppm (doublet), 6.45 ppm (doublet), and 6.34 ppm (doublet of doublets). beilstein-journals.org While not identical, this provides insight into the expected regions for the signals in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~ 6.5 - 7.5 | Multiplet | 2H |

| Methoxy-H (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Methyl-H (-CH₃) | ~ 2.2 - 2.4 | Singlet | 6H |

Note: The actual chemical shifts and multiplicities can vary based on the solvent used and the specific electronic effects of the substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. The carbons of the benzene ring will resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the bromine (C-Br) would be expected in the lower end of this range, while the carbon attached to the methoxy group (C-O) would be at the higher end. For example, in 2-bromo-5-methoxyphenol, the carbon attached to the bromine appears at 100.89 ppm, and the carbon attached to the methoxy group is at 160.61 ppm. beilstein-journals.org

The carbons of the two methyl groups attached to the ring would appear in the upfield region, typically around 20 ppm. The methoxy carbon would resonate at approximately 55-60 ppm. For instance, the methoxy carbon in 2-bromo-5-methoxyphenyl methanesulfonate (B1217627) is observed at 55.87 ppm. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~ 110 - 120 |

| Aromatic C-H | ~ 115 - 130 |

| Aromatic C-CH₃ | ~ 135 - 140 |

| Aromatic C-OCH₃ | ~ 155 - 160 |

| Methoxy -OCH₃ | ~ 55 - 60 |

| Methyl -CH₃ | ~ 20 - 25 |

Note: These are approximate ranges, and the actual values can be influenced by the solvent and other structural features.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For this compound, the FTIR spectrum would exhibit several key absorption bands. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the region of 2850-3100 cm⁻¹. The C-O stretching vibration of the methoxy group would be expected to produce a strong band around 1000-1300 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and confirming its identity.

In a GC-MS analysis, the sample is first vaporized and separated into its components by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. The fragmentation pattern would provide further structural confirmation, with characteristic fragments arising from the loss of methyl, methoxy, or bromine radicals. The PubChem database lists the molecular formula of this compound as C₉H₁₁BrO. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

A comprehensive search of the current chemical literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, to illustrate the type of detailed structural information that such an analysis would provide, the crystallographic data for a closely related compound containing a bromo-methoxy-benzene moiety, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, is presented. nih.gov An analysis of this related structure reveals key parameters such as the crystal system, space group, unit cell dimensions, and molecular geometry. For instance, the molecule is noted to be twisted, with a significant dihedral angle between its two aromatic rings. nih.gov This type of empirical data is invaluable and represents the definitive standard for solid-state structural elucidation.

Illustrative Crystallographic Data for a Related Derivative

| Parameter | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov |

| Chemical Formula | C₁₆H₁₅BrN₂O₃ |

| Molecular Weight | 363.21 |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 13.3286(3) Å, b = 11.4816(3) Å, c = 10.1233(2) Å, β = 99.128(1)° |

| Cell Volume (V) | 1529.59(6) ų |

| Molecules per Unit Cell (Z) | 4 |

Comparative Spectroscopic Studies with Related Brominated Aryl Compounds

Spectroscopic analysis in solution and other phases provides complementary information to solid-state diffraction data. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming structure and understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: For this compound, the proton NMR spectrum is predicted to be relatively simple. Due to the plane of symmetry, one would expect a singlet for the two equivalent aromatic protons (H-4 and H-6), a singlet for the methoxy group protons (-OCH₃), and a singlet for the protons of the two equivalent methyl groups (-CH₃). The exact chemical shifts would be influenced by the electronic effects of the substituents. The electron-donating methoxy group would shield the aromatic protons, shifting them upfield compared to unsubstituted benzene, while the electron-withdrawing bromine atom would have a deshielding effect.

¹³C NMR: The carbon spectrum would similarly reflect the molecular symmetry, showing distinct signals for the non-equivalent carbons. The carbon attached to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C-5) and the methyl-substituted carbons (C-1, C-3) would also show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹. msu.edu

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring. amazonaws.com

C-O Stretching: As an aryl alkyl ether, it should exhibit two characteristic C-O stretching bands, a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.comspectroscopyonline.com

C-Br Stretching: The absorption for the C-Br bond stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Comparative Analysis: By comparing the spectroscopic features of the target compound with its analogues, the electronic and structural effects of different substituents can be systematically studied. For instance, replacing the methoxy group in this compound with a more electronegative chlorine atom, as in 2-Bromo-5-chloro-1,3-dimethylbenzene , would be expected to deshield the aromatic protons further, shifting their ¹H NMR signals downfield. PubChem indicates the availability of ¹³C NMR, GC-MS, and vapor-phase IR spectra for this chloro-analogue. nih.gov Similarly, comparing it to 2-Bromo-1,3-dimethylbenzene (2-bromo-m-xylene), which lacks the C5-substituent, helps isolate the electronic contribution of the methoxy group. nist.gov The introduction of a bulky, electron-donating group like in 2-bromo-5-tert-butyl-1,3-dimethylbenzene would introduce both steric and electronic changes, affecting the chemical shifts and potentially the conformation of the molecule.

Comparative Spectroscopic Data for Brominated Aryl Compounds

| Compound Name | Key ¹H NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | Predicted: Ar-H (s, 2H), -OCH₃ (s, 3H), -CH₃ (s, 6H) | Predicted: ~3010 (Ar C-H), ~2950 (Aliph. C-H), ~1250 & ~1040 (Asym. & Sym. C-O), 690-515 (C-Br) msu.edublogspot.comorgchemboulder.com |

| 2-Bromo-1,3-dimethylbenzene | Ar-H (m, 3H), -CH₃ (s, 6H) | IR Spectrum available via NIST WebBook nist.gov |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | Data not explicitly found in searches. | Vapor Phase IR Spectrum available via SpectraBase nih.gov |

| 1-Bromo-2,4,6-tris(bromomethyl)benzene | 7.44 (s, 2H, Ar-H), 4.61 (s, 4H, -CH₂Br), 4.41 (s, 2H, -CH₂Br) | 3441, 1212, 703 |

Advanced Research Applications of 2 Bromo 5 Methoxy 1,3 Dimethylbenzene in Chemical and Biological Sciences

Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of functional groups on the aromatic ring of 2-Bromo-5-methoxy-1,3-dimethylbenzene makes it a sought-after starting material for the construction of more intricate molecules. The bromine atom can participate in a wide range of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group can be cleaved to a hydroxyl group, providing a site for further functionalization, while the methyl groups can influence the steric and electronic properties of the resulting molecules.

Pharmaceutical Lead Compound Synthesis and Derivatization

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in various bioactive compounds, and its derivatives serve as key intermediates. For instance, the structurally related compound, 2-bromo-5-methoxybenzoic acid, has been utilized in the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. sigmaaldrich.com Some of these derivatives have exhibited noteworthy analgesic, antifungal, and antibacterial activities, with one compound showing in vitro antiproliferative activity. sigmaaldrich.com This highlights the potential of the 2-bromo-5-methoxy-phenyl moiety as a pharmacophore in the design of new therapeutic agents.

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating bromo and methoxy-substituted phenyl rings have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are important targets in cancer therapy. nih.gov The substitution pattern on the phenyl ring, including the presence of bromo and methoxy groups, has been shown to significantly influence the inhibitory activity of these compounds. nih.gov

A patent has also been filed for the production of 2-bromo-5-methoxybenzyl bromide, a direct derivative of the parent compound, citing its utility as an intermediate in the field of medicine. mdpi.com This underscores the industrial relevance of this chemical scaffold in the pharmaceutical sector.

Agrochemical Development (e.g., Herbicides, Pesticides)

The incorporation of halogen atoms, such as bromine, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. nih.gov Brominated aromatic compounds, in general, are used as intermediates in the synthesis of pesticides and herbicides. mdpi.comuni.luchemicalbook.com

Biochemical Research Probes and Modulators

The unique electronic and steric properties of this compound and its derivatives make them useful tools for investigating biological systems. They can be employed as molecular probes to study enzyme active sites and metabolic pathways.

Investigations into Enzyme-Catalyzed Reactions and Metabolic Pathways

The metabolism of xenobiotics, including aromatic compounds, is a fundamental area of biochemical research. While direct studies on the enzymatic reactions of this compound are limited, research on related structures provides valuable insights. For example, studies on the metabolism of m-xylene, a core component of the target molecule, have shown that it can alter the activity of cytochrome P450 enzymes in an organ-specific manner. nih.gov

Enzyme Inhibition Studies and Structure-Activity Relationship (SAR)

The development of enzyme inhibitors is a cornerstone of drug discovery. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are essential in this process. While SAR studies specifically focused on this compound are not widely published, research on structurally related compounds provides valuable information.

For example, SAR studies on 5-bromo-1H-indole-3-acetohydroxamic acid derivatives as inhibitors of peptide deformylase have shown that the bromo substituent is crucial for potent activity. Similarly, studies on pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors have demonstrated that the presence and position of bromo and methoxy groups on the phenyl ring significantly impact their inhibitory potency against enzymes like CDK2 and TRKA. nih.gov These findings underscore the importance of the specific substitution pattern found in this compound for potential enzyme inhibitory activity.

| Compound Class | Enzyme Target | Key SAR Findings |

| 5-Bromo-1H-indole-3-acetohydroxamic acid derivatives | Peptide deformylase | The bromo substituent is optimal for inhibitory activity. |

| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 and TRKA Kinases | Substitution with bromo and methoxy groups on the phenyl ring influences inhibitory potency. nih.gov |

Materials Science Applications

The field of materials science continually seeks novel molecular building blocks to construct materials with tailored electronic and structural properties. The unique electronic and structural characteristics of this compound make it a candidate for exploration in the development of advanced functional materials.

Utilization in Crystal Engineering for Conductive Polymers (via Halogenated Analogs)

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical properties of polymers. researchgate.net The synthesis of these materials often relies on the precise arrangement of monomer units to facilitate charge transport. Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, offers a powerful approach to control the solid-state packing of monomers and polymers.

Halogenated aromatic compounds are of particular interest in crystal engineering due to their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org These interactions are highly directional and can be used to guide the self-assembly of molecules into well-defined architectures.

While direct studies on the use of this compound in conductive polymers are not extensively documented, its structure suggests a significant potential for such applications. The bromine atom can participate in halogen bonding, directing the packing of the monomer in the solid state. This controlled arrangement could facilitate the π-π stacking of the aromatic rings, a key requirement for electrical conductivity in polymers.

The polymerization of halogenated aromatic compounds, often through cross-coupling reactions, can lead to the formation of conjugated polymers. The methoxy and methyl groups on the benzene (B151609) ring of this compound can also play a crucial role. These groups can influence the solubility of the resulting polymer, a critical factor for processability. Furthermore, they can modulate the electronic properties of the polymer, tuning its conductivity and optical properties.

The table below outlines the key molecular features of this compound that are relevant to its potential application in the crystal engineering of conductive polymers.

| Feature | Role in Conductive Polymer Synthesis |

| Bromine Atom | Directs crystal packing via halogen bonding; serves as a reactive site for polymerization. |

| Aromatic Ring | Forms the conjugated backbone of the polymer, essential for charge transport. |

| Methoxy Group | Influences solubility and electronic properties (electron-donating). |

| Methyl Groups | Enhance solubility and can influence the polymer's morphology. |

Explorations in Medicinal Chemistry Beyond Enzymatic Interactions

The search for novel anticancer agents is a primary focus of medicinal chemistry. The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents.

Potential Anticancer Activity and Cell Proliferation Modulation

Numerous studies have highlighted the anticancer potential of compounds containing bromo, methoxy, and substituted phenyl groups. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer activities. Similarly, methoxy-substituted aromatic compounds, such as methoxyflavones and derivatives of 1,3,4-thiadiazole (B1197879) with methoxyphenyl substituents, have been shown to possess cytotoxic activity against various cancer cell lines. rsc.orgnih.gov The introduction of one or more electron-donating methoxy groups into a benzene ring has been shown to enhance the anticancer activity of various compounds. nih.gov

The potential anticancer activity of this compound and its derivatives could stem from several mechanisms. The lipophilicity imparted by the methyl and bromo groups could enhance cell membrane permeability, allowing the compound to reach intracellular targets. The electronic properties of the methoxy group could be crucial for binding to biological targets.

Research on structurally related compounds provides a basis for the exploration of this compound in this context. For example, derivatives of 4-bromo-3,5-dimethylaniline, which shares the same substituted benzene core, have been investigated as intermediates in the synthesis of pharmaceuticals. chemicalbook.comchemicalbook.com

The following table summarizes the potential contributions of the different functional groups of this compound to its anticancer activity.

| Functional Group | Potential Role in Anticancer Activity |

| Bromine Atom | Can participate in halogen bonding with biological targets; enhances lipophilicity. |

| Methoxy Group | Can form hydrogen bonds; modulates electronic properties for target interaction. |

| Dimethylphenyl Core | Provides a scaffold for orienting functional groups; contributes to lipophilicity. |

Modulation of Critical Signaling Pathways

Cancer is often characterized by the dysregulation of critical signaling pathways that control cell growth, proliferation, and survival. A key strategy in cancer therapy is to develop molecules that can selectively modulate these pathways.

While direct evidence of this compound modulating specific signaling pathways is not yet available, the structural similarity to known signaling modulators is noteworthy. For example, a compound containing a 3,5-dimethylphenyl group has been identified as an inhibitor of Dishevelled 1 (DVL1), a key protein in the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers. nih.gov This suggests that the 3,5-dimethylphenyl moiety present in this compound could serve as a starting point for designing inhibitors of similar protein-protein interactions.

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of numerous cancers. nih.gov The Dishevelled (DVL) family of proteins are central to the transduction of Wnt signals. nih.gov Therefore, small molecules that can inhibit the function of DVL proteins are of significant interest as potential anticancer drugs. nih.gov

The exploration of this compound and its derivatives as modulators of such pathways would involve synthesizing a library of related compounds and screening them for their ability to inhibit key components of cancer-related signaling cascades. The data from such studies could lead to the identification of novel lead compounds for the development of targeted cancer therapies.

Future Research Directions and Emerging Paradigms for 2 Bromo 5 Methoxy 1,3 Dimethylbenzene

Novel Synthetic Strategies and Methodological Refinements

The synthesis of 2-bromo-5-methoxy-1,3-dimethylbenzene continues to be an area of active research, with a focus on developing more efficient, scalable, and environmentally benign methods. A notable advancement is the mild heteroatom (O-, N-, and S-) methylation protocol using a trimethyl phosphate (B84403) (TMP)–Ca(OH)2 combination. This method has been successfully applied to the gram-scale methylation of 4-bromo-3,5-dimethylphenol, yielding this compound in an impressive 89% isolated yield after heating at 80°C for 3.5 hours. thieme-connect.com This represents a significant refinement over conventional methods, such as the TMP–K2CO3 combination, which often require higher temperatures and can lead to incomplete conversion. thieme-connect.com

Another key synthetic route involves the bromination of 1-methoxy-3,5-dimethylbenzene. A reported procedure utilizes N-bromosuccinimide (NBS) in acetonitrile, which, after stirring at room temperature overnight, provides the target compound in a 92% yield. nih.gov Furthermore, the compound can be synthesized via the bromination of 1-methoxy-3,5-dimethylbenzene using NBS under solvent-free, mechanochemical conditions, achieving a 95% yield.

Directed ortho-metalation presents a highly regioselective strategy. This involves the treatment of 5-methoxy-1,3-dimethylbenzene with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophilic bromine source to install the bromine atom specifically at the C-2 position. While offering excellent control, this method's requirement for cryogenic conditions can be a limitation for large-scale industrial production.

For industrial-scale synthesis, the focus is shifting towards continuous flow reactors. These systems offer enhanced safety, efficiency, and control over reaction parameters. Key features of industrial production include automated temperature control to maintain optimal bromination conditions (0–5°C), in-line purification techniques like chromatography or crystallization to achieve high purity (>99%), and solvent recovery systems to minimize environmental impact.

Future research in this area will likely concentrate on the development of catalytic (including biocatalytic) bromination methods, the use of microreactor technology for enhanced process control and safety, and the exploration of greener solvents and reagents to further improve the sustainability of the synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Time | 6–8 hours | 2–3 hours |

| Annual Output | 10–50 kg | 1–5 tons |

| Purity | 95–98% | >99% |

| A comparative analysis of laboratory versus industrial scale synthesis of this compound. |

Advanced Mechanistic Characterization via Time-Resolved Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing novel applications. While specific studies on this compound are limited, insights can be drawn from research on analogous structures. Advanced techniques such as time-resolved spectroscopy and computational dynamics are poised to play a pivotal role in elucidating the intricate details of its reactivity.

For instance, mechanistic studies on related ketones have utilized laser flash photolysis to investigate Norrish Type II reactions. This technique has provided valuable data on the influence of geometric parameters, C-H bond dissociation energies, and the lifetimes of biradical intermediates on reaction selectivity. escholarship.org Similar time-resolved spectroscopic experiments on reactions involving this compound could provide critical information on the lifetimes and behavior of transient species, such as radical intermediates or excited states, which are often key to understanding reaction pathways and product distributions.

Computational dynamics simulations offer a powerful complementary tool for probing reaction mechanisms at the molecular level. While direct computational studies on this compound are not yet prevalent, the application of these methods to substituted benzene (B151609) derivatives is a growing field. Such simulations can model the trajectory of reacting molecules, map potential energy surfaces, and identify transition states, thereby providing a detailed picture of the reaction dynamics. Future research could leverage these computational tools to investigate, for example, the precise role of the methoxy (B1213986) and dimethyl substituents in directing the regioselectivity of electrophilic aromatic substitution or in influencing the kinetics of cross-coupling reactions.

The combination of time-resolved spectroscopy and computational dynamics will be instrumental in building comprehensive models of the reactivity of this compound. This knowledge will be invaluable for predicting its behavior in complex reaction environments and for the rational design of new synthetic transformations.

Expansion of Biochemical and Medicinal Chemistry Applications

This compound serves as a valuable scaffold for the synthesis of molecules with interesting biological activities, opening up avenues for future research in biochemistry and medicinal chemistry.

A significant area of application is in the development of novel anticancer agents. Research has shown that this compound can be used as a starting material in the synthesis of precursors for quinone methides. thieme-connect.comrsc.org These quinone methides are capable of inducing DNA interstrand cross-links, a mechanism that is highly cytotoxic to cancer cells. Specifically, this compound has been utilized in a synthetic pathway to create arylboronate derivatives that can be activated by the high levels of hydrogen peroxide often found in tumor microenvironments, leading to the targeted formation of DNA-damaging agents. thieme-connect.comrsc.org The modular nature of this synthesis allows for the introduction of various functional groups to fine-tune the reactivity and selectivity of these potential chemotherapeutic agents.

Furthermore, derivatives of this compound have been explored for their potential as flavor modifiers. In this context, it has been used in the synthesis of novel amide compounds that act as agonists for the T1R1/T1R3 "savory" taste receptors. escholarship.org This highlights the potential for this chemical scaffold in the food and beverage industry.

The compound has also been employed in the synthesis of tellurorhodamine derivatives. rsc.org These molecules are of interest for their photoredox properties and could find applications in areas such as bioimaging and photodynamic therapy. The synthesis involves the formation of a Grignard reagent from this compound, which is then reacted with a telluroxanthenone core.

Future research in this domain will likely focus on:

The synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships.

The investigation of the mechanism of action of these derivatives at the molecular level.

The exploration of other potential therapeutic applications, such as in the development of enzyme inhibitors or as probes for biochemical pathways.

| Application Area | Derivative Type | Potential Use |

| Medicinal Chemistry | Arylboronate Precursors | Anticancer agents (DNA cross-linking) |

| Food Chemistry | Amide Derivatives | Savory taste modifiers |

| Photoredox Chemistry | Tellurorhodamine Dyes | Bioimaging, Photodynamic Therapy |

| Emerging applications of derivatives synthesized from this compound. |

Development of Structure-Property Relationships for Tunable Reactivity

Understanding the relationship between the molecular structure of this compound and its chemical properties is fundamental to controlling its reactivity and designing new applications. The interplay of the bromo, methoxy, and dimethyl substituents on the benzene ring governs its electronic and steric characteristics.

The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance, and it is a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. The two methyl groups provide steric bulk and also have a mild electron-donating effect.

Interestingly, studies on the cross-coupling of secondary alkyltrifluoroborates with aryl chlorides have shown that this compound performs well, suggesting that its reactivity is not overly sensitive to steric hindrance in this context. nih.gov This is a valuable piece of information for synthetic chemists looking to employ this compound in sterically demanding coupling reactions.

Future research should aim to systematically investigate and quantify these structure-property relationships. This could involve:

Kinetic studies: Measuring the reaction rates of a series of analogs with varying substitution patterns to quantify the electronic and steric effects of each substituent.

Computational modeling: Using density functional theory (DFT) and other computational methods to calculate properties such as molecular orbital energies, charge distributions, and reaction barriers. This can provide a theoretical framework for understanding the observed reactivity trends.

Correlation analysis: Developing quantitative structure-activity/property relationship (QSAR/QSPR) models to correlate structural descriptors with experimental data.

By building a comprehensive understanding of these relationships, it will be possible to tune the reactivity of this scaffold for specific applications, for example, by modifying the substituents to enhance reaction rates, improve selectivity, or alter its photophysical properties.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or tandem) processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. The functional group handles present in this compound, namely the bromo and methoxy groups, make it an attractive candidate for integration into such efficient synthetic strategies.

While specific examples of MCRs or cascade reactions directly involving this compound are not yet widely reported, its demonstrated utility in cross-coupling reactions provides a clear entry point. nih.gov For instance, the bromine atom can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.

Future research could explore the development of novel MCRs where this compound serves as a key building block. For example, a sequential cross-coupling reaction could be envisioned where the bromo group is first functionalized, followed by a transformation involving the methoxy group or the aromatic ring itself.

Furthermore, the potential for cascade reactions initiated by a transformation at one of the functional groups is significant. A reaction at the bromo position could unmask a reactive intermediate that then participates in an intramolecular cyclization or another intermolecular reaction. The development of such processes would lead to a significant increase in molecular complexity in a single step.

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| None (Ball mill) | RT | 2 | 85 | 95 |

| Acetonitrile | 60°C | 12 | 92 | 98 |

| THF | 50°C | 24 | 78 | 90 |

Reaction progress is monitored via TLC (Rf = 0.4 in hexane/ethyl acetate 9:1) and confirmed by <sup>1</sup>H NMR (δ 2.3 ppm for methyl groups) .

Basic: How can researchers monitor reaction progress and confirm the compound’s structure?

Methodological Answer:

- TLC Monitoring : Use hexane/ethyl acetate (9:1) to track the product (Rf ≈ 0.4).

- Structural Confirmation :

- <sup>1</sup>H NMR: Singlets at δ 3.8 ppm (methoxy) and δ 2.3 ppm (methyl groups); aromatic protons at δ 6.7–7.1 ppm.

- HRMS : Observed molecular weight 214.9976 (calculated: 214.9974 for C9H11BrO).

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the pure product .

Advanced: How is this compound utilized in photochemical DNA cross-linking studies?

Methodological Answer:

The compound serves as a precursor for generating bifunctional benzyl cations. Key steps:

Borylation : React with n-butyllithium and isopropoxyboronic acid pinacol ester.

Bromination : Introduce photoreactive bromine substituents.

UV Activation (350 nm): Irradiation produces benzyl cations that cross-link guanine and cytosine in DNA.

Optimal conditions: 5–30 minutes irradiation in pH 7.4 phosphate buffer. This method enables mechanistic studies of DNA damage repair pathways .

Advanced: What challenges arise in characterizing halogenated derivatives, and how are they resolved?

Methodological Answer:

- Regioisomer Differentiation : High-field NMR (600 MHz) with 2D techniques (COSY, HSQC) resolves overlapping signals. NOESY correlations distinguish ortho/meta isomers.

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%.

- Structural Unambiguity : X-ray crystallography determines crystal packing (e.g., 2-Bromo-5-iodo-1,3-dimethylbenzene crystallizes in space group P21/c, Z = 4) .

Advanced: How do steric/electronic effects influence its reactivity in coupling reactions?

Methodological Answer:

- Electronic Effects : Methoxy groups activate the ring for electrophilic substitution but direct reactivity para to bromine.

- Steric Hindrance : 1,3-Dimethyl groups slow transmetallation in Suzuki-Miyaura couplings. Optimized conditions:

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, chemical goggles, flame-retardant lab coats.

- Ventilation : Use fume hoods to avoid bromine vapor exposure.

- Spill Management : Neutralize with 5% sodium thiosulfate, absorb with vermiculite.

- Storage : Amber glass under argon at 2–8°C to prevent degradation.

For eye exposure, flush with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.